Methyl N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO4S/c1-17-10(14)6-13(18(2,15)16)7-3-4-9(12)8(11)5-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGSYNHXUMSVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycinate is a synthetic compound that belongs to the class of glycine derivatives, characterized by its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₉ClFNO₄S
- Molecular Weight : 273.75 g/mol
The compound features a chloro and a fluoro group on the phenyl ring, which may influence its biological interactions and efficacy compared to similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.
- Receptor Binding : It can bind to various receptors, altering their activity and influencing cellular responses.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Effects : Studies suggest that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary investigations have shown potential antimicrobial effects against various pathogens, indicating its utility in infectious disease management.
- Cytotoxicity : The compound has demonstrated cytotoxic effects in certain cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies
-
Anti-inflammatory Study :
- A study conducted on animal models showed that the administration of this compound significantly reduced markers of inflammation compared to control groups.
- Results indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Antimicrobial Efficacy :
- In vitro tests revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Further studies are required to explore its mechanism of action against bacterial cell walls.
-
Cytotoxicity in Cancer Cells :
- A recent study reported that this compound induced apoptosis in human cancer cell lines, with IC50 values indicating significant potency.
- Flow cytometry analysis confirmed increased levels of apoptotic markers following treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)alanine | Structure | Moderate anti-inflammatory | Similar structure but different amino acid |
| N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)valine | Structure | Low cytotoxicity | Less effective against cancer cells |
Comparison with Similar Compounds
Structural Variations
Key structural differences lie in the substituents on the phenyl ring and the sulfonyl group.
Table 1: Structural and Molecular Comparisons
Key Observations:
- Halogen vs. Alkoxy Substituents : The target compound’s 4-fluoro group enhances electronegativity and lipophilicity compared to the 4-methoxy or 4-methyl groups in analogs .
- Sulfonyl Group Diversity : Methylsulfonyl (electron-withdrawing) in the target and dichloro analog contrasts with 4-methylphenylsulfonyl (bulkier, aromatic) in others, affecting solubility and steric interactions .
Physicochemical Properties
- Molecular Weight : The target compound (357.78) is heavier than the dichloro analog (312.17) due to fluorine substitution but lighter than the methoxy variant (383.84) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycinate?
- Methodological Answer : Synthesis typically involves sequential functionalization of glycine derivatives. A common approach includes:
Sulfonylation : Reacting glycine methyl ester with methylsulfonyl chloride under basic conditions (e.g., NaHCO₃) to form the N-sulfonyl intermediate.
Arylation : Coupling the intermediate with 3-chloro-4-fluorophenyl groups via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions. Monitor progress via TLC or HPLC.
Q. How can spectroscopic and crystallographic techniques characterize this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chemical shifts for sulfonyl groups ~3.3 ppm for CH₃SO₂, aromatic protons in the 6.5–8.0 ppm range) .
- X-ray Crystallography : Resolve bond angles (e.g., C9–C11–C12 ≈ 121.2°) and confirm molecular conformation (e.g., dihedral angles between aromatic rings) to validate stereoelectronic effects .
- Mass Spectrometry (MS) : Verify molecular weight (expected [M+H]⁺ ≈ 324.5 g/mol) and fragmentation patterns.
Advanced Research Questions
Q. How does the compound’s molecular conformation influence its biological activity?
- Methodological Answer :
- Structural Analysis : Use crystallographic data (e.g., C11–C12–C13 bond angles ≈ 119.2°) to model steric and electronic interactions with target proteins .
- Docking Studies : Perform molecular dynamics simulations to assess binding affinity to receptors (e.g., ERRα) based on sulfonyl and halogen substituent positioning .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-chlorophenyl derivatives) to identify critical functional groups for activity .
Q. What experimental strategies can elucidate its inhibitory effects on transcriptional regulators like ERRα?
- Methodological Answer :
- In Vitro Assays :
Luciferase Reporter Assays : Measure ERRα transcriptional activity in cancer cells treated with the compound (IC₅₀ determination) .
Western Blotting : Quantify downstream target proteins (e.g., PGC-1α) to confirm pathway suppression.
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess direct interaction with ERRα’s ligand-binding domain .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets from independent studies (e.g., IC₅₀ values for cancer cell lines) to identify outliers.
- Standardization : Control variables such as cell passage number, assay conditions (e.g., serum-free vs. serum-containing media), and compound purity (validate via HPLC ≥95%) .
- Mechanistic Validation : Use CRISPR knockouts of ERRα to confirm target specificity in conflicting results .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
- Storage : Store in airtight containers at –20°C, away from light and moisture .
- Waste Disposal : Neutralize with alkaline hydrolysis (e.g., NaOH/EtOH) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
